molecular formula C12H14N2O2 B104190 Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- CAS No. 17994-17-1

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-

Cat. No.: B104190
CAS No.: 17994-17-1
M. Wt: 218.25 g/mol
InChI Key: AZRQSPSPOGVDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- typically involves the reaction of indole with chloroacetic acid in the presence of sodium hydroxide to form 2-(chloroacetic acid) indole. This intermediate is then reacted with ammonia to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of indole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cellular signaling pathways. The acetyl and aminoethyl groups contribute to its binding affinity and specificity . These interactions can modulate enzyme activity, gene expression, and other cellular functions, leading to its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indol-5-ol, 1-acetyl-3-(2-aminoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an acetyl group and an aminoethyl side chain allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(2-aminoethyl)-5-hydroxyindol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(15)14-7-9(4-5-13)11-6-10(16)2-3-12(11)14/h2-3,6-7,16H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQSPSPOGVDRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=CC(=C2)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293833
Record name Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17994-17-1
Record name N-Acetyl-5-hydroxytryptamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indol-5-ol, 1-acetyl-3-(2-aminoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.